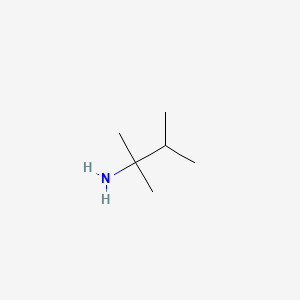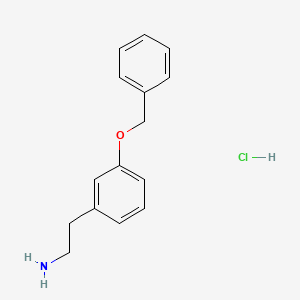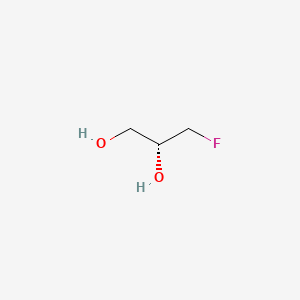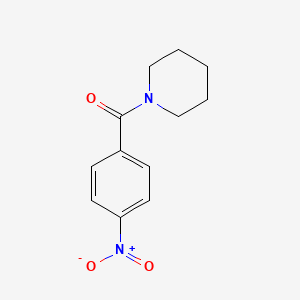
1-(4-Nitrobenzoyl)piperidin
Übersicht
Beschreibung
1-(4-Nitrobenzoyl)piperidine, also known as NBP, is a nitrobenzoyl derivative of the piperidine family of compounds. It is an important precursor for the synthesis of several biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme phosphodiesterase. NBP is also used in the synthesis of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and cancer.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
1-(4-Nitrobenzoyl)piperidin: Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Der Piperidin-Kern ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen, und Modifikationen an dieser Kernstruktur können zu signifikanter Antikrebsaktivität führen . Untersuchungen haben gezeigt, dass bestimmte Piperidinderivate die Proliferation und Metastasierung von Krebszellen bei verschiedenen Krebsarten, darunter Brust-, Prostata- und Darmkrebs, hemmen können .
Pharmakologische Forschung
In der Pharmakologie wird This compound als Baustein zur Synthese von Verbindungen mit einem breiten Spektrum an therapeutischen Anwendungen verwendet. Dazu gehören antivirale, antimalarielle, antimikrobielle, antimykotische und antihypertensive Mittel . Seine Derivate werden auch auf ihre analgetischen, entzündungshemmenden, anti-Alzheimer- und antipsychotischen Eigenschaften untersucht .
Materialwissenschaft
In der Materialwissenschaft werden This compound-Derivate verwendet, um neuartige Materialien mit spezifischen Eigenschaften zu schaffen. Beispielsweise können sie in Polymere eingearbeitet werden, um deren Festigkeit zu erhöhen oder neue Funktionalitäten wie Leitfähigkeit oder Fluoreszenz zu verleihen .
Chemische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie wird verwendet, um komplexe Moleküle durch Reaktionen wie Cyclisierung, Cycloaddition und Mehrkomponentenreaktionen zu konstruieren. Diese Syntheserouten sind entscheidend für die Entwicklung neuer Medikamente und anderer biologisch aktiver Moleküle .
Analytische Chemie
In der analytischen Chemie können This compound und seine Derivate als Standards oder Reagenzien verwendet werden. Sie können an der Entwicklung neuer analytischer Methoden zur Detektion oder Quantifizierung anderer Substanzen beteiligt sein, oder an der Untersuchung von Reaktionsmechanismen .
Forschung in den Life Sciences
In den Life Sciences spielt This compound eine Rolle bei der Untersuchung biologischer Systeme. Es kann verwendet werden, um natürliche Prozesse zu imitieren oder zu stören, was Forschern hilft, zelluläre Mechanismen zu verstehen oder neue Behandlungen für Krankheiten zu entwickeln .
Wirkmechanismus
Target of Action
1-(4-Nitrobenzoyl)piperidine is a functionalized piperazine derivative Piperazine compounds are known to have diverse biological targets due to their versatile structure .
Mode of Action
It is known that all piperazine compounds occur as conformers resulting from the partial amide double bond . . This conformational flexibility might influence the interaction of the compound with its targets.
Biochemical Pathways
Piperazine derivatives are known for their potential in bioorthogonal labeling of biologically active compounds . This suggests that they might interact with various biochemical pathways, depending on the specific biomolecules they are attached to.
Pharmacokinetics
The lipophilicity of piperazine compounds can affect their solubility and biological behavior , which might influence their pharmacokinetic properties.
Result of Action
The compound’s potential for bioorthogonal labeling suggests that it could be used to modify biomolecules and potentially influence their function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s conformation and, consequently, its interaction with targets .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Biochemische Analyse
Biochemical Properties
1-(4-Nitrobenzoyl)piperidine has been found to participate in various biochemical reactions
Molecular Mechanism
It is known that it can undergo reactions with functionalized benzoyl chlorides
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-(4-Nitrobenzoyl)piperidine vary with different dosages in animal models .
Transport and Distribution
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKBAYWOHIUVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279973 | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-92-5 | |
| Record name | 1-(p-Nitrobenzoyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
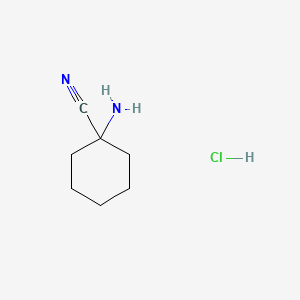
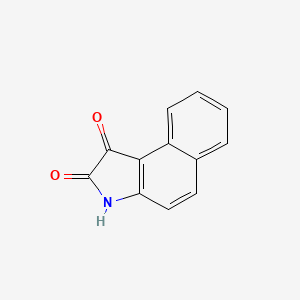



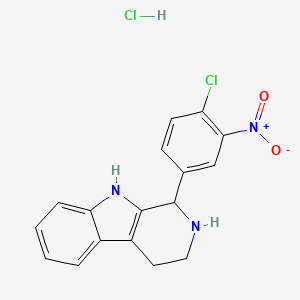
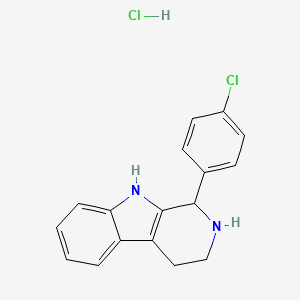
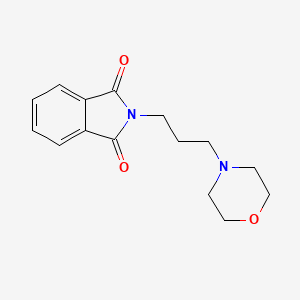

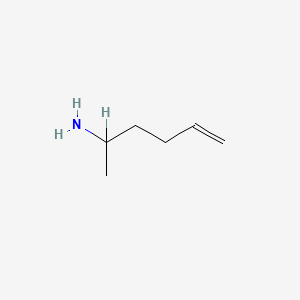
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
